molecular formula C13H16N2O4 B13599547 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione

Cat. No.: B13599547
M. Wt: 264.28 g/mol
InChI Key: SHMWLBZKHAEHQH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a piperazine-2,6-dione derivative characterized by a 3,4-dimethoxyphenyl group at the 3-position and a methyl group at the 4-position of the piperazine ring. The 3,4-dimethoxyphenyl substituent is associated with antioxidant activity, as seen in structurally related compounds like curcumin analogs , while the methyl group may enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione

InChI

InChI=1S/C13H16N2O4/c1-15-7-11(16)14-13(17)12(15)8-4-5-9(18-2)10(6-8)19-3/h4-6,12H,7H2,1-3H3,(H,14,16,17)

InChI Key

SHMWLBZKHAEHQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC(=O)C1C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazine ring . The reaction mixture is then heated to reflux temperature to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperazine-2,6-dione derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Activities/Properties Source
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione Piperazine-2,6-dione 3-(3,4-dimethoxyphenyl), 4-methyl Anticancer (hypothesized), antioxidant potential Target
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione (CAS 22198-82-9) Piperazine-2,6-dione 2-(3,4-dimethoxyphenyl)ethyl Structural analog; substituent position may reduce steric hindrance compared to target compound
8-{[4-(4-Methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Purine-2,6-dione Piperazinylmethyl, 4-methoxyphenyl Purine core diverges from piperazine-2,6-dione; potential kinase or protease inhibition
2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid Piperazine-2,6-dione Pyridin-3-yl, acetic acid Anticancer activity; pyridine enhances hydrogen bonding; acetic acid improves solubility
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Piperazine-2,6-dione 4-aminophenylsulfonyl Sulfonyl group confers electron-withdrawing effects; potential sulfonamide-like bioactivity

Pharmacological Implications

Antioxidant Activity

The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to curcumin derivatives (e.g., compound 3e in ), which exhibit potent free radical scavenging due to methoxy and phenolic groups . However, the piperazine-2,6-dione core may limit redox activity compared to curcumin’s conjugated diketone system.

Anticancer Potential

Piperazine-2,6-diones are implicated in anticancer research, with substituents influencing interactions with cellular targets. For example:

  • The methyl group in the target compound may improve membrane permeability, a critical factor in drug bioavailability.
Enzyme Inhibition
  • Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3d , 2e ) show strong tyrosinase and HIV-1 protease inhibition . Similar activity in the target compound is plausible but untested.
  • Sulfonyl-containing derivatives (e.g., 4-[(4-aminophenyl)sulfonyl]piperazine-2,6-dione) may target sulfonamide-sensitive pathways, such as carbonic anhydrase .

Physicochemical Properties

  • Lipophilicity : The 4-methyl group in the target compound likely increases lipophilicity compared to polar analogs like 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid ().
  • Solubility : The 2-(3,4-dimethoxyphenyl)ethyl chain in 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione () may reduce aqueous solubility versus the target compound’s compact substituents.
  • Crystal Packing : Hydrogen bonding patterns (e.g., O–H⋯N in ) vary with substituents, affecting crystallinity and stability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a dimethoxyphenyl substituent and a diketone moiety. Its structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • MTT Assay Results : A study evaluating several derivatives of diketopiperazines showed moderate to good anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values for some derivatives ranged from 0.7 to 8.9 μM, indicating significant cytotoxic effects .
CompoundCell LineIC50 (μM)
Compound 11A5491.2
Compound 11HeLa0.7
  • Mechanism of Action : The compound was observed to induce apoptosis in cancer cells, with flow cytometry confirming early and late-stage cell death. The induction of apoptosis was dose-dependent, particularly pronounced in HeLa cells .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • Cholinesterase Inhibition : Related compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . This suggests that modifications to the piperazine moiety could enhance the biological activity against these enzymes.

Antioxidant and Anti-inflammatory Properties

Some derivatives have demonstrated antioxidant capabilities and immunosuppressive effects:

  • Radical Scavenging Activity : Certain pteridine derivatives containing similar structural motifs have been reported as effective radical scavengers, indicating that this compound may also exhibit such properties .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A derivative with a similar structure was tested for its ability to induce apoptosis in U937 cells. Results indicated a dose-dependent relationship with significant cytotoxicity observed .
  • Neuroprotective Effects : Research on piperazine derivatives indicated their potential in neuroprotection through enzyme inhibition pathways, which could be relevant for developing treatments for Alzheimer’s disease .

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